2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis. The compound’s structure includes:
- Fmoc moiety: Provides stability under basic conditions and is cleavable under mild acidic conditions .
- 1-Methylcyclobutyl side chain: A sterically bulky substituent that may influence conformational flexibility and intermolecular interactions .
- Propanoic acid backbone: Facilitates incorporation into peptide chains via standard coupling reagents.
This compound (CAS: 1869480-16-9) is primarily used in solid-phase peptide synthesis (SPPS) and medicinal chemistry research. Its structural uniqueness lies in the cyclobutyl ring, which can modulate peptide stability and bioactivity .
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid |
InChI |
InChI=1S/C23H25NO4/c1-23(11-6-12-23)13-20(21(25)26)24-22(27)28-14-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-14H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
AFMLUKXMCIVXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
*Calculated based on molecular formula inferred from CAS data .
Key Differences :
Physical and Chemical Properties
Biological Activity
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid, often referred to by its chemical structure and CAS number (150114-97-9), is a synthetic compound that belongs to the family of amino acids. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and cyclobutyl moiety, suggest potential biological activities that have garnered interest in pharmacological research.
- Molecular Formula: C23H26N2O5
- Molecular Weight: 410.46 g/mol
- CAS Number: 150114-97-9
The compound's structure includes a chiral center, which may influence its biological interactions and activity. The Fmoc group is commonly used in peptide synthesis as a protecting group for amino acids, allowing for selective reactions without interfering with the amino functionality.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The Fmoc group stabilizes the molecule during synthesis and may also play a role in modulating interactions with biological targets through non-covalent forces such as hydrogen bonding and hydrophobic interactions.
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of fluorenylmethoxycarbonyl compounds can inhibit key enzymes involved in bacterial cell wall synthesis, making them potential candidates for antibiotic development against resistant strains of bacteria such as Mycobacterium tuberculosis .
Case Studies and Research Findings
-
Inhibition of Mycobacterium tuberculosis
A study highlighted the synthesis and screening of 3-(9H-fluoren-9-yl)pyrrolidine derivatives, which demonstrated potent inhibitory activity against the InhA enzyme involved in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. This suggests that similar compounds, including this compound, could potentially exhibit comparable inhibitory effects . -
Peptide Synthesis Applications
The compound is utilized as a building block in peptide synthesis. Its ability to protect amino groups allows for the formation of complex peptides with specific biological functions. This application is particularly relevant in drug design where precise modifications can enhance therapeutic efficacy .
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
